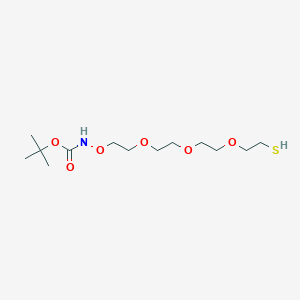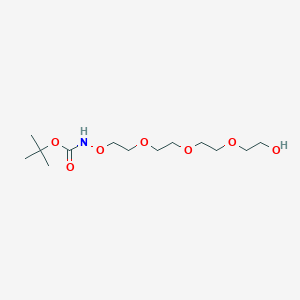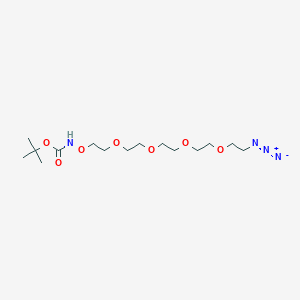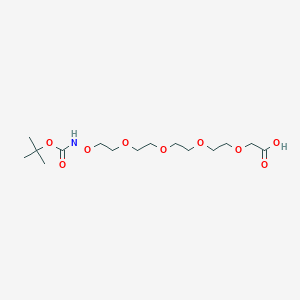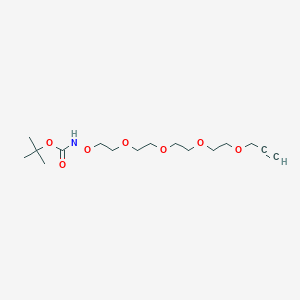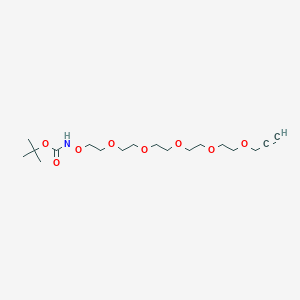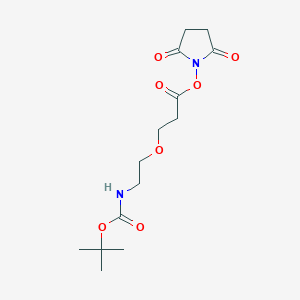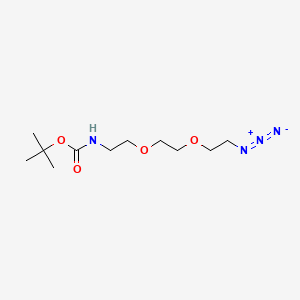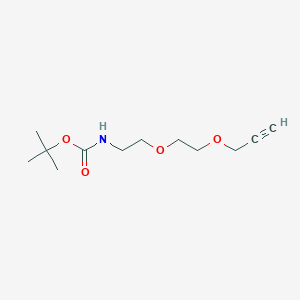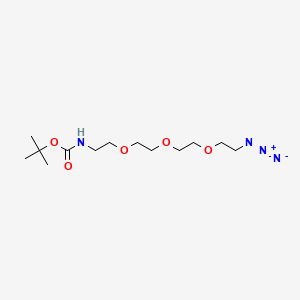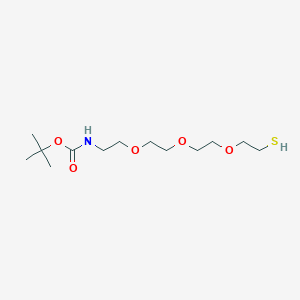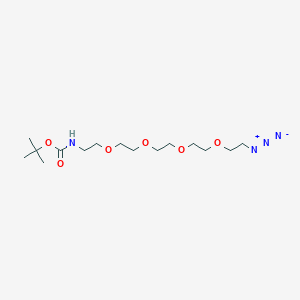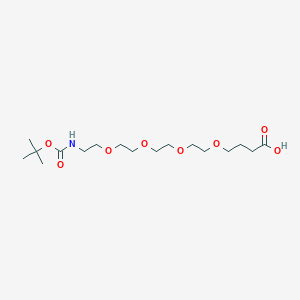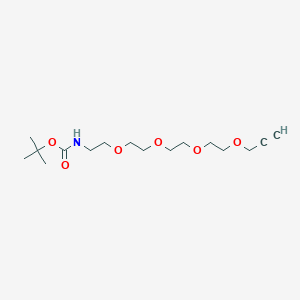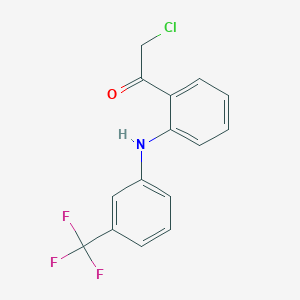
TED-347
概要
説明
TED-347は、転写エンハンサー因子ドメイン(TEAD)とYes関連タンパク質(YAP)との相互作用に対する強力な、不可逆的な、共有結合性の、アロステリック阻害剤です。 この化合物は、有効濃度(EC50)が5.9マイクロモルであるTEAD4-YAP1タンパク質-タンパク質相互作用を特異的に標的としています 。 This compoundは、TEADの転写活性阻害能と抗腫瘍性により、がん研究において大きな可能性を示しています .
作用機序
TED-347は、TEAD4の中央ポケット内のシステイン残基(Cys-367)に共有結合することにより効果を発揮します。この結合は、TEADとYAPの相互作用を阻害し、それによってTEADの転写活性を阻害します。 この化合物のアロステリック阻害メカニズムは、TEADのコンフォメーションを変更し、YAPや他のコアクチベーターとの相互作用を妨げます .
生化学分析
Biochemical Properties
TED-347 specifically and covalently bonds with Cys-367 within the central pocket of TEAD4 . This interaction disrupts the protein-protein interaction between TEAD and YAP peptide, which is crucial in the Hippo signaling pathway .
Cellular Effects
In cellular contexts, this compound has been shown to inhibit cell growth of Hippo signaling defective malignant pleural mesothelioma (MPM) . It suppresses TEAD transcriptional activity, thereby influencing cell function and impacting cell signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects by covalently binding with TEAD4, disrupting the YAP-TEAD association, and suppressing TEAD transcriptional activity . This disruption leads to changes in gene expression and potentially influences enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Its irreversible and covalent nature suggests that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been detailed in the available literature, its potent inhibition of the YAP-TEAD interaction suggests that it may have significant effects at varying dosages .
Metabolic Pathways
Given its role in disrupting the YAP-TEAD interaction, it may influence pathways regulated by the Hippo signaling pathway .
準備方法
合成経路と反応条件
TED-347の合成には、TEAD4の中央ポケット内の保存されたシステイン残基の共有結合修飾が含まれます。
工業生産方法
This compoundの工業生産は、通常、自動反応器を使用した大規模化学合成で行われます。 このプロセスには、最終生成物の高収率と高純度を確保するために、温度、圧力、pHなどの反応条件の正確な制御が含まれます .
化学反応の分析
反応の種類
TED-347は、以下のとおり、いくつかの種類の化学反応を起こします。
共有結合形成: This compoundは、TEAD4の中央ポケット内のシステイン残基(Cys-367)と共有結合を形成します.
アロステリック阻害: この化合物は、アロステリック阻害剤として作用し、TEAD-YAP相互作用を阻害します.
一般的な試薬と条件
主要な生成物
これらの反応の主な生成物は、TEAD-YAP相互作用に対する高い純度と特異的な阻害活性によって特徴付けられる、this compound自身です .
科学研究への応用
This compoundは、化学、生物学、医学、産業の分野において、科学研究において幅広い用途があります。
科学的研究の応用
TED-347 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
類似化合物との比較
TED-347は、TEAD-YAP相互作用を共有結合的かつ不可逆的に阻害する能力においてユニークです。類似の化合物には以下が含まれます。
MYF-01-037: TEADの中央ポケットを標的とする別の共有結合阻害剤。
K-975: TEAD阻害剤の設計に使用される、より求電子性の低いアリールアミドウォーヘッド。
コウジ酸アナログ: これらの化合物もTEADの中央ポケットのシステイン残基を標的とし、YAPとの相互作用をブロックします。
This compoundは、TEAD-YAP相互作用を阻害する高い特異性と効力を持つため、がん研究と創薬において貴重なツールとなっています。
特性
IUPAC Name |
2-chloro-1-[2-[3-(trifluoromethyl)anilino]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO/c16-9-14(21)12-6-1-2-7-13(12)20-11-5-3-4-10(8-11)15(17,18)19/h1-8,20H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVDFGYNLUBCSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCl)NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of TED-347?
A: this compound functions by disrupting the interaction between Yes-associated protein (YAP) and transcriptional enhanced associate domain (TEAD) transcription factors. [, , ]. This interaction is crucial for the transcriptional activity of YAP, a key downstream effector of the Hippo signaling pathway often dysregulated in cancer [, ].
Q2: How does this compound impact cancer cell behavior in vitro?
A: Studies have shown that this compound treatment can hinder the malignant behaviors of esophageal squamous cell carcinoma (ESCC) cells, specifically by suppressing proliferation, invasion, and migration []. This effect is linked to the inhibition of the YAP-TEAD complex formation by this compound [].
Q3: Does this compound influence the expression of other genes related to cancer?
A: Research suggests that this compound can inhibit the promoter activity of serum/glucocorticoid regulated kinase 1 (SGK1) []. SGK1 is a kinase implicated in cell survival and proliferation, and its downregulation by this compound contributes to the compound's anti-cancer effects [].
Q4: Are there any structural modifications of this compound being explored to improve its efficacy?
A: Computational studies have explored modifications to the this compound structure, such as replacing the secondary methyl amide with a chloromethyl ketone moiety []. These modifications aim to enhance the allosteric communication between the TEAD4 and YAP1 domains, potentially leading to a more potent inhibitory effect [].
Q5: What are the potential implications of targeting YAP with this compound in diseases beyond cancer?
A: Research indicates that YAP may play a significant role in the development of fibrosis in Graves' orbitopathy (GO), an autoimmune disorder []. Studies have shown that this compound effectively suppresses the fibrotic response induced by transforming growth factor-β (TGF-β) in orbital fibroblasts []. This finding suggests that YAP inhibition via compounds like this compound could be explored as a therapeutic strategy for GO.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


